benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate
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Overview
Description
Benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate is a complex organic compound with a unique structure It contains a benzyl group, a nitro group, and a phenylmethoxy group attached to a cyclohexa-1,3,5-triene ring, which is labeled with carbon-13 isotopes at positions 1, 2, 3, 4, and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate typically involves multiple steps. One common approach is to start with a cyclohexa-1,3,5-triene derivative and introduce the nitro and phenylmethoxy groups through electrophilic aromatic substitution reactions. The benzyl group can be added via a Friedel-Crafts alkylation reaction. The carbon-13 labeling is achieved by using carbon-13 enriched reagents during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitro derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylmethoxy group may enhance the compound’s ability to penetrate cell membranes and reach its targets.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 5-nitro-2-phenylmethoxycyclohexa-1,3,5-triene-1-carboxylate (without carbon-13 labeling).
- Benzyl 5-nitro-2-methoxycyclohexa-1,3,5-triene-1-carboxylate.
- Benzyl 5-nitro-2-phenylcyclohexa-1,3,5-triene-1-carboxylate.
Uniqueness
The carbon-13 labeling in benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate makes it unique and valuable for research involving isotopic tracing and nuclear magnetic resonance (NMR) spectroscopy. This labeling allows for detailed studies of the compound’s behavior and interactions at the molecular level.
Properties
Molecular Formula |
C21H17NO5 |
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Molecular Weight |
369.32 g/mol |
IUPAC Name |
benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate |
InChI |
InChI=1S/C21H17NO5/c23-21(27-15-17-9-5-2-6-10-17)19-13-18(22(24)25)11-12-20(19)26-14-16-7-3-1-4-8-16/h1-13H,14-15H2/i11+1,12+1,18+1,19+1,20+1,21+1 |
InChI Key |
FYRIDDBMDNIGBS-UKOYPDAASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[13C]2=[13C](C=[13C]([13CH]=[13CH]2)[N+](=O)[O-])[13C](=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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